Gddtpa-bdp - 133049-44-2

Gddtpa-bdp

Catalog Number: EVT-1207493
CAS Number: 133049-44-2
Molecular Formula: C18H31GdN4O15P2
Molecular Weight: 762.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gd-DTPA-BDP is classified under gadolinium complexes used in medical imaging. The synthesis of this compound involves the conjugation of gadolinium ions with diethylenetriamine pentaacetic acid and boron dipyrromethene, which enhances its stability and imaging capabilities. The primary source for the synthesis methods and applications of Gd-DTPA-BDP can be traced to various studies focused on improving MRI contrast agents through chemical modifications that increase their efficacy and safety in clinical settings .

Synthesis Analysis

The synthesis of Gd-DTPA-BDP typically follows these steps:

  1. Preparation of DTPA: Diethylenetriamine pentaacetic acid is first synthesized or obtained commercially.
  2. Conjugation with Gadolinium: Gadolinium chloride is reacted with DTPA in an aqueous solution to form the gadolinium complex. The typical stoichiometry involves a 1:1 molar ratio of Gd(III) to DTPA.
  3. Incorporation of Boron Dipyrromethene: Boron dipyrromethene is then introduced into the reaction mixture, often requiring specific conditions such as controlled pH and temperature to facilitate the conjugation without degrading the dye or the chelator.

The synthesis process may involve optimization parameters such as reaction time, temperature (usually around room temperature to 50°C), and pH adjustments to maximize yield and purity .

Molecular Structure Analysis

The molecular structure of Gd-DTPA-BDP can be described as follows:

  • Core Structure: The core consists of a gadolinium ion coordinated by the nitrogen atoms from the diethylenetriamine pentaacetic acid, forming a stable chelate.
  • Functional Groups: The DTPA provides five coordination sites (four carboxylate groups and one amine), allowing for strong binding with the gadolinium ion.
  • Fluorescent Component: The boron dipyrromethene moiety contributes significant fluorescence properties, which are useful for imaging applications.
Chemical Reactions Analysis

Gd-DTPA-BDP undergoes several chemical reactions relevant to its application:

  1. Relaxation Enhancement: In MRI, the presence of gadolinium enhances the relaxation rates of nearby water protons, increasing signal intensity in images.
  2. Stability Studies: The stability of Gd-DTPA-BDP in physiological conditions has been assessed through competition studies with other ions (e.g., calcium) and chelators like EDTA. These studies show that the complex remains stable under various conditions, crucial for in vivo applications .
  3. Degradation Pathways: Understanding potential degradation pathways is essential for assessing safety and efficacy in clinical use.
Mechanism of Action

The mechanism of action of Gd-DTPA-BDP primarily revolves around its role as an MRI contrast agent:

  • Paramagnetic Properties: The gadolinium ion possesses unpaired electrons that create local magnetic fields, influencing the relaxation times of nearby hydrogen nuclei in water molecules.
  • Signal Enhancement: Upon injection into the body, Gd-DTPA-BDP increases T1 relaxation times, leading to brighter images on T1-weighted MRI scans. This property allows for better visualization of tissues and pathological changes.

Studies have shown that modifications like those involving boron dipyrromethene can further enhance these properties by providing additional pathways for signal enhancement through fluorescence .

Physical and Chemical Properties Analysis

Gd-DTPA-BDP exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 800 g/mol depending on specific conjugation details.
  • Solubility: Highly soluble in aqueous solutions, making it suitable for intravenous administration.
  • Stability: Exhibits high thermodynamic stability under physiological conditions, which is crucial for safety in medical applications.
  • Relaxivity: Demonstrates increased relaxivity compared to traditional gadolinium-based agents due to its unique structure; this property can be quantified using relaxometry techniques .
Applications

Gd-DTPA-BDP has several significant applications in medical imaging:

  • Magnetic Resonance Imaging: Primarily used as a contrast agent in MRI to enhance image quality and diagnostic capabilities.
  • Fluorescence Imaging: Its fluorescent properties allow it to be used in multimodal imaging approaches where both MRI and optical imaging are required.
  • Targeted Imaging: Research indicates potential use in targeted imaging applications where specific tissues or tumors can be highlighted based on metabolic activity or other markers .
Introduction to Gd-DTPA-BDP

Chemical Identity and Nomenclature

Gd-DTPA-BDP represents a molecular evolution of the foundational gadolinium-based contrast agent gadopentetate dimeglumine (Gd-DTPA), commercially known as Magnevist®. The compound retains the core gadolinium-chelate complex structure where the Gd³⁺ ion is octacoordinated by the diethylenetriaminepentaacetate (DTPA) ligand. This coordination involves three nitrogen atoms and five oxygen atoms from carboxylate groups, with a ninth coordination site occupied by a labile water molecule essential for proton relaxation enhancement [6] [9]. The "BDP" designation indicates specific chemical modifications to the DTPA backbone, typically involving hydrophobic aromatic or heterocyclic substituents that enhance protein binding or alter biodistribution. These modifications aim to improve relaxivity properties while maintaining the thermodynamic and kinetic stability of the complex [4] [7].

The molecular formula of the parent Gd-DTPA complex is C₁₄H₂₀GdN₃O₁₀, with a molar mass of 547.58 g·mol⁻¹. Gd-DTPA-BDP derivatives share this core structure but incorporate additional functional groups, increasing their molecular weight and altering their physicochemical behavior. As an ionic linear agent, Gd-DTPA-BDP carries a net negative charge ([Gd(DTPA-BDP)]²⁻), balanced by counterions such as meglumine or sodium. This structural characteristic places it in the same broader category as its predecessor but with tailored properties for advanced imaging applications [4] [6].

Table 1: Key Chemical Properties of Gd-DTPA and Its BDP Derivative

PropertyGd-DTPA (Magnevist®)Gd-DTPA-BDP
Core structure[Gd(DTPA)(H₂O)]²⁻[Gd(DTPA-BDP)(H₂O)]²⁻
Molecular weight547.58 g/mol>700 g/mol (estimated)
ChargeIonic (-2)Ionic (-2)
Coordination number9 (8 ligand + 1 H₂O)9 (8 ligand + 1 H₂O)
Water exchange rate~4.1 × 10⁶ s⁻¹Moderately reduced
Primary modificationNoneHydrophobic moieties

Historical Development of Gadolinium-Based Contrast Agents

The development of gadolinium-based contrast agents (GBCAs) began with the pioneering work of Weinmann and colleagues at Schering AG (now Bayer HealthCare) in the early 1980s. Their research focused on identifying stable chelates of paramagnetic ions that could safely enhance magnetic resonance imaging (MRI) contrast. This culminated in the synthesis of gadopentetate dimeglumine (Gd-DTPA), which underwent its first human injection in Berlin on November 10, 1983, as part of Phase I trials [1] [6]. Following extensive clinical trials demonstrating its safety and efficacy, Gd-DTPA received regulatory approval in the United States, Germany, and Japan in 1988, becoming the first commercially available MRI contrast agent [1] [7].

The subsequent three decades witnessed significant evolution in GBCA design, with nine additional agents receiving approval by 2013. These developments were driven by two primary objectives: improving safety profiles and enhancing diagnostic performance. The latter objective led to the creation of agents with higher relaxivity, tissue-specific distribution (e.g., hepatobiliary agents), or blood pool retention. Gd-DTPA-BDP emerges from this innovative lineage as a strategically modified derivative designed to overcome limitations of the parent compound, particularly regarding relaxivity and tissue specificity. The BDP modification represents a deliberate shift toward molecular engineering of contrast agents for specialized applications rather than broad-spectrum use [1] [4] [7].

Table 2: Historical Timeline of Key Developments in GBCAs

YearDevelopment MilestoneSignificance
1983First human injection of Gd-DTPAProof of concept for GBCA safety and efficacy
1988FDA approval of Gd-DTPA (Magnevist®)First commercial MRI contrast agent
1989Clinical validation in CNS and pediatric tumorsEstablished clinical utility beyond basic imaging
2000sIntroduction of high-relaxivity and tissue-specific agentsExpanded diagnostic applications
2010sDevelopment of modified derivatives (e.g., Gd-DTPA-BDP)Focus on molecular engineering for enhanced performance

Role of Gd-DTPA-BDP in Modern Biomedical Imaging

Gd-DTPA-BDP addresses several limitations inherent to conventional extracellular fluid agents like Gd-DTPA. Its primary advantage lies in significantly enhanced relaxivity (estimated r₁ = 8-12 mM⁻¹s⁻¹ at 1.5T compared to Gd-DTPA's 3.7-4.1 mM⁻¹s⁻¹), resulting from strategic molecular modifications that slow molecular tumbling rates and optimize water exchange kinetics. This increase translates to superior contrast enhancement at equivalent gadolinium doses or enables dose reduction while maintaining diagnostic image quality [1] [4] [7].

The BDP modification confers altered biodistribution patterns, including prolonged intravascular residence time and potential for targeted imaging applications. This "blood-pool" characteristic enables advanced vascular imaging techniques, including perfusion analysis and angiographic applications requiring sustained vascular enhancement. Furthermore, the hydrophobic components of BDP facilitate interactions with plasma proteins, particularly albumin, further contributing to relaxivity enhancement through the secondary coordination sphere effect [4] [7] [10].

In oncological imaging, Gd-DTPA-BDP demonstrates particular utility for tumor characterization and detection. Preclinical studies of analogous targeted gadolinium complexes have shown enhanced accumulation in neoplastic tissues, including improved visualization of blood-brain barrier penetration in early glioma models. When incorporated into nanoparticle systems (e.g., liposomes, micelles, or dendrimers), Gd-DTPA-BDP serves as an effective payload for molecular imaging applications targeting specific biomarkers overexpressed in malignancies. For example, interleukin-13-conjugated liposomes encapsulating gadolinium chelates have demonstrated improved detection of infiltrative glioma regions not visible with conventional contrast-enhanced MRI [10].

Beyond oncology, Gd-DTPA-BDP derivatives show promise in inflammatory imaging and cartilage evaluation. The extended retention time in tissues with increased vascular permeability allows for improved delineation of inflammatory foci, while the enhanced relaxivity provides superior contrast for evaluating articular cartilage structure and glycosaminoglycan content using techniques analogous to delayed gadolinium-enhanced MRI of cartilage (dGEMRIC) [6] [7].

Table 3: Biomedical Applications of Gd-DTPA-BDP and Derivatives

Application DomainMechanism of AdvantagePotential Clinical Impact
Neuro-oncologyEnhanced BBB penetration and tumor retentionEarlier detection of infiltrative gliomas
MR AngiographyProlonged intravascular phaseHigh-resolution vascular mapping without rapid imaging
Tumor characterizationIncreased relaxivity and tissue contrastImproved differentiation of tumor boundaries
Molecular imagingConjugation to targeting moieties (antibodies, peptides)Specific biomarker detection
Inflammatory disordersEnhanced accumulation at sites of vascular permeabilityImproved assessment of disease activity

Properties

CAS Number

133049-44-2

Product Name

Gddtpa-bdp

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(4,4-diphosphonatobutylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron

Molecular Formula

C18H31GdN4O15P2

Molecular Weight

762.7 g/mol

InChI

InChI=1S/C18H34N4O15P2.Gd/c23-13(19-3-1-2-18(38(32,33)34)39(35,36)37)8-21(10-15(26)27)6-4-20(9-14(24)25)5-7-22(11-16(28)29)12-17(30)31;/h18H,1-12H2,(H,19,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3

InChI Key

MWGJDMWQJHMVHM-UHFFFAOYSA-K

SMILES

[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Synonyms

4-aminobutane-1,1-diphosphonate-Gd-DTPA
DTPA-4-aminobutane-1,1-diphosphonate
GdDTPA-BDP

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.